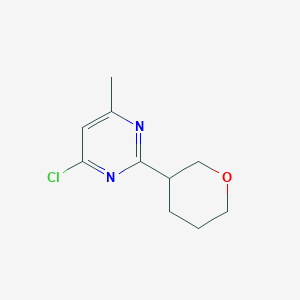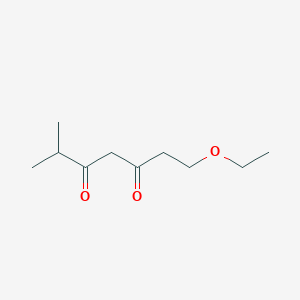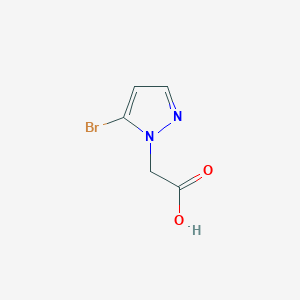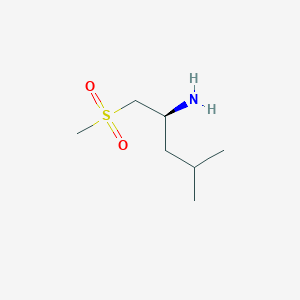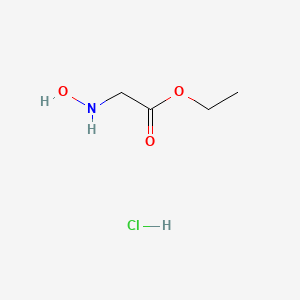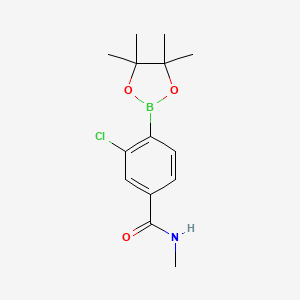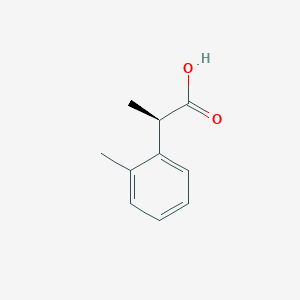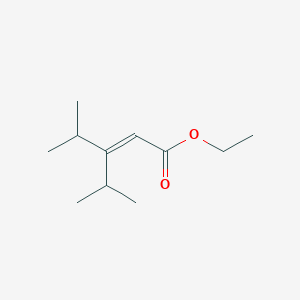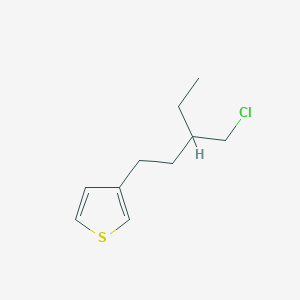
1-(Indolizin-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolizin-2-yl)propan-2-amine is a nitrogen-containing heterocyclic compound It belongs to the class of indolizines, which are known for their unique structural properties and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolizin-2-yl)propan-2-amine typically involves the use of classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been overshadowed by newer strategies, including transition metal-catalyzed reactions and oxidative coupling . One elegant approach involves the one-pot procedure exploiting 2-formyl pyrrole derivatives and fumaronitrile as substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the production facility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Indolizin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
1-(Indolizin-2-yl)propan-2-amine has a wide range of scientific research applications:
Mécanisme D'action
1-(Indolizin-2-yl)propan-2-amine can be compared with other similar compounds, such as:
Indole: Another nitrogen-containing heterocycle with similar structural properties.
Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex structures.
Quinoline: A nitrogen-containing heterocycle with potential biological activities.
Uniqueness: this compound is unique due to its specific structural arrangement and the presence of both an indolizine and an amine group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds .
Comparaison Avec Des Composés Similaires
- Indole
- Pyrrole
- Quinoline
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-indolizin-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H14N2/c1-9(12)6-10-7-11-4-2-3-5-13(11)8-10/h2-5,7-9H,6,12H2,1H3 |
Clé InChI |
ADBCNKFXSAFVED-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN2C=CC=CC2=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


